6-Bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound characterized by its unique structure, which includes a bromine atom and a fused oxazine ring. The molecular formula of this compound is CHBrNO, and it has a molecular weight of approximately 229.03 g/mol. The compound features a pyridine ring fused with an oxazine moiety, contributing to its biological and chemical properties. Its IUPAC name indicates the presence of a bromine substituent at the 6-position of the pyridine ring, and it is often represented by the SMILES notation: O=C1COC2=NC(Br)=CC=C2N1 .
These reactions are significant for developing new compounds with potential biological activities.
Research has indicated that compounds similar to 6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione exhibit various biological activities, including:
The exact biological activity of 6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione requires further investigation to establish its therapeutic potential.
Several synthesis methods have been reported for 6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione:
These methods highlight the versatility in synthesizing this compound and its derivatives.
6-Bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has potential applications in various fields:
Interaction studies involving 6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary data suggest that it may interact with certain proteins involved in disease pathways. Further studies using techniques like molecular docking and spectroscopy are necessary to elucidate these interactions fully.
Several compounds share structural similarities with 6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Notable Differences |
|---|---|---|
| 6-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione | Hydroxy group instead of bromo | Exhibits different biological activity |
| 6-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione | Methoxy group at the same position | Varying solubility and reactivity |
| 7-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione | Hydroxy group at position 7 | Different binding affinities compared to 6-bromo |
| 6-Ethoxy-1H-benzo[d][1,3]oxazine-2,4-dione | Ethoxy group instead of bromo | Altered pharmacokinetic properties |
| 6-Methoxy-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | Methyl substitution affecting sterics | Unique interactions with biological targets |
The presence of a bromine atom in 6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione distinguishes it from these similar compounds and may contribute to its specific reactivity and biological profile.